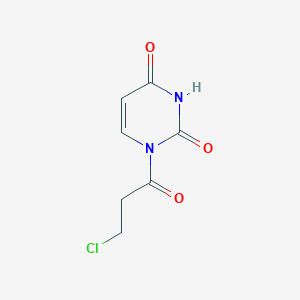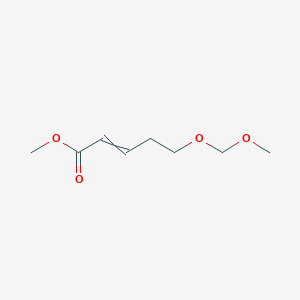
1,4-Dihydro-1,4-ethanoacridin-9-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Dihydro-1,4-ethanoacridin-9-amine is a heterocyclic compound characterized by its unique structure, which includes a bicyclic system fused with an acridine core. This compound is known for its diverse applications in various fields, including medicinal chemistry, due to its biological activity and chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dihydro-1,4-ethanoacridin-9-amine typically involves the reaction of aminobenzonitrile with 1,2-dibromoethane in the presence of a base such as diethyl ether . The reaction proceeds through a nucleophilic substitution mechanism, leading to the formation of the desired product. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction parameters to maintain consistency and efficiency. The purification of the compound is achieved through crystallization or chromatography techniques .
Análisis De Reacciones Químicas
Types of Reactions
1,4-Dihydro-1,4-ethanoacridin-9-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, acids, and bases are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as quinones, reduced amines, and substituted acridines .
Aplicaciones Científicas De Investigación
1,4-Dihydro-1,4-ethanoacridin-9-amine has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its interactions with biological macromolecules like DNA.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial properties.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1,4-Dihydro-1,4-ethanoacridin-9-amine involves its interaction with molecular targets such as DNA and enzymes. The compound intercalates into DNA, disrupting its structure and function, which can lead to the inhibition of DNA replication and transcription. This mechanism is particularly relevant in its anticancer activity, where it induces apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
- 9-amino-1,4-dihydro-1,4-ethanoacridine
- 1,4-dihydro-1,4-ethano-9-acridinamine
Comparison
Compared to similar compounds, 1,4-Dihydro-1,4-ethanoacridin-9-amine exhibits unique properties such as higher stability and specific biological activity. Its structure allows for more efficient intercalation into DNA, making it a more potent agent in biological applications .
Propiedades
Número CAS |
116207-36-4 |
|---|---|
Fórmula molecular |
C15H14N2 |
Peso molecular |
222.28 g/mol |
Nombre IUPAC |
3-azatetracyclo[10.2.2.02,11.04,9]hexadeca-2,4,6,8,10,13-hexaen-10-amine |
InChI |
InChI=1S/C15H14N2/c16-14-11-3-1-2-4-12(11)17-15-10-7-5-9(6-8-10)13(14)15/h1-5,7,9-10H,6,8H2,(H2,16,17) |
Clave InChI |
UHMRSHXHRITBAU-UHFFFAOYSA-N |
SMILES canónico |
C1CC2C=CC1C3=C(C4=CC=CC=C4N=C23)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-Cyano-N-[(propan-2-yl)carbamoyl]acetamide](/img/structure/B14313645.png)
![5-(Benzyloxy)-1,3-dioxa-4-azaspiro[5.5]undec-4-en-2-one](/img/structure/B14313649.png)


![N-(2,4-Dibromo-6-{[(cyclohexylmethyl)amino]methyl}phenyl)acetamide](/img/structure/B14313661.png)


![2-Diazonio-1-[(2-hydroxyethyl)(methyl)amino]ethen-1-olate](/img/structure/B14313679.png)
![(E)-1-[4-(Dodecyloxy)phenyl]-2-(4-methylphenyl)diazene](/img/structure/B14313695.png)

